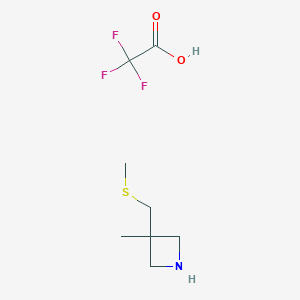

3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid: is a compound with the molecular formula C8H14F3NO2S and a molecular weight of 245.26 g/mol . This compound is notable for its unique structure, which includes an azetidine ring substituted with a methyl group and a methylsulfanylmethyl group, combined with trifluoroacetic acid. The presence of the trifluoroacetate group imparts significant chemical stability and reactivity, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(methylsulfanylmethyl)azetidine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloropropylamine and formaldehyde under basic conditions.

Introduction of the Methylsulfanylmethyl Group: This step involves the alkylation of the azetidine ring with methylthiomethyl chloride in the presence of a base like sodium hydride.

Addition of the Trifluoroacetate Group: The final step includes the reaction of the synthesized azetidine derivative with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the azetidine ring or the sulfur-containing group, leading to various reduced derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced azetidine derivatives.

Substitution: Various substituted azetidine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals targeting specific enzymes or receptors.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, agrochemicals, and advanced materials. Its trifluoroacetate group can enhance the properties of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets through its functional groups. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions, while the methylsulfanylmethyl group can participate in sulfur-based chemistry. The trifluoroacetate group can influence the compound’s acidity and reactivity, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

3-Methylazetidine: Lacks the methylsulfanylmethyl and trifluoroacetate groups, resulting in different chemical properties.

3-(Methylsulfanylmethyl)azetidine: Similar structure but without the trifluoroacetate group, affecting its stability and reactivity.

2,2,2-Trifluoroacetic acid: A simpler compound that provides the trifluoroacetate group but lacks the azetidine ring and methylsulfanylmethyl group.

Uniqueness

The combination of the azetidine ring, methylsulfanylmethyl group, and trifluoroacetate group in 3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid imparts unique chemical properties that are not found in the individual components or simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

3-Methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C₁₂H₁₇F₃N₂S

- CAS Number : [66289710]

The presence of trifluoroacetic acid contributes to its unique properties, enhancing solubility and potentially influencing biological interactions.

Synthesis

The synthesis of 3-Methyl-3-(methylsulfanylmethyl)azetidine has been achieved through various methods. One notable approach involves the reaction of methylsulfanylmethyl derivatives with azetidine precursors, followed by trifluoroacetylation. This method allows for the introduction of functional groups that are crucial for biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of azetidine derivatives, including 3-Methyl-3-(methylsulfanylmethyl)azetidine. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, such as HL60 (human acute myeloid leukemia) cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3-Methyl-3-(methylsulfanylmethyl)azetidine | TBD | HL60 |

| Related Azetidine Derivative | 0.41 ± 0.04 | HL60 |

In a comparative study, derivatives with specific functional groups showed enhanced activity, suggesting a structure-activity relationship where modifications can lead to improved efficacy against cancer cells .

Tyrosinase Inhibition

Another area of investigation is the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in melanin production, making it a target for treating hyperpigmentation disorders.

| Analog | IC50 (µM) | Mechanism |

|---|---|---|

| Analog 1 | 17.62 | Competitive Inhibition |

| Analog 2 | 3.82 | Stronger Inhibition |

| Analog 3 | 0.08 | Potent Inhibition |

The results indicate that certain analogs derived from similar structures show significantly stronger inhibition compared to standard inhibitors like kojic acid . The presence of methylsulfanyl groups appears to enhance binding affinity at the active site.

Study on Antiproliferative Activity

A detailed study synthesized several derivatives of azetidine and evaluated their antiproliferative activity against HL60 cells. The findings highlighted that while some derivatives maintained activity, others showed diminished effects due to structural modifications . The study concluded that careful tuning of substituents could lead to more potent anticancer agents.

Fluorinated Azetidines

Research on fluorinated azetidines has revealed promising results in terms of cytotoxicity and selectivity towards cancer cells. The introduction of trifluoromethyl groups has been shown to enhance biological activity by improving metabolic stability and increasing lipophilicity .

Properties

IUPAC Name |

3-methyl-3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.C2HF3O2/c1-6(5-8-2)3-7-4-6;3-2(4,5)1(6)7/h7H,3-5H2,1-2H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXABZWUDNILQHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)CSC.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.